molecular formula C22H16ClN3O3S B266596 1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B266596
M. Wt: 437.9 g/mol
InChI Key: DCJJTFMJVAZLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CPT-11, is a synthetic derivative of camptothecin. It is a potent antineoplastic agent that has been used in the treatment of various cancers, including colorectal, ovarian, and lung cancer. The compound has been extensively studied for its mechanism of action and therapeutic potential.

Mechanism of Action

1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its antineoplastic effects by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. The compound binds to the enzyme and prevents it from unwinding DNA, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a number of advantages for use in lab experiments. It is a potent antineoplastic agent that has been extensively studied for its mechanism of action and therapeutic potential. However, it also has some limitations, including its toxicity and potential side effects, which can make it difficult to work with in the lab.

Future Directions

There are a number of future directions for research on 1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of focus is the development of new formulations of the compound that can improve its efficacy and reduce its toxicity. Another area of focus is the development of new targeted therapies that can specifically target cancer cells while sparing healthy cells. Additionally, there is a need for further research on the mechanism of action of 1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its potential use in combination with other chemotherapeutic agents. Overall, 1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a promising area of research for the development of new cancer therapies.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multistep process that includes the conversion of camptothecin to 10-hydroxycamptothecin, followed by the reaction with 4-chlorobenzaldehyde and 5-ethyl-1,3,4-thiadiazol-2-amine. The resulting product is then subjected to a series of reactions that yield 1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its therapeutic potential in the treatment of various cancers. It has been shown to be effective in the treatment of colorectal cancer, with studies demonstrating a significant increase in survival rates in patients treated with 1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in combination with other chemotherapeutic agents. The compound has also shown promise in the treatment of ovarian and lung cancer, with studies demonstrating its ability to induce cell death in cancer cells.

properties

Product Name

1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16ClN3O3S/c1-3-16-24-25-22(30-16)26-18(12-5-7-13(23)8-6-12)17-19(27)14-10-11(2)4-9-15(14)29-20(17)21(26)28/h4-10,18H,3H2,1-2H3

InChI Key

DCJJTFMJVAZLOX-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=C(C=C5)Cl

Canonical SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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